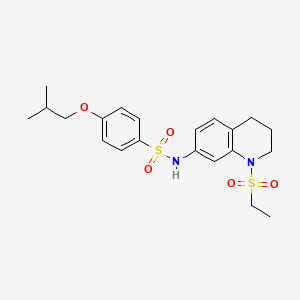

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound possesses unique chemical properties, making it relevant in various fields, including medicinal chemistry, pharmacology, and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Step 1: : The initial formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline through the reaction of quinoline with ethylsulfonyl chloride under basic conditions.

Step 2: : Synthesis of 4-isobutoxybenzenesulfonyl chloride by reacting 4-isobutoxybenzenesulfonic acid with thionyl chloride.

Step 3: : Coupling of these intermediates to produce the target compound, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide, typically under mild to moderate temperatures with an appropriate catalyst.

Industrial Production Methods:

Industrial synthesis may involve optimizations like continuous flow chemistry to enhance yield and reduce reaction time. These processes aim to ensure scalability, reproducibility, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : Can undergo oxidation reactions, particularly at the ethylsulfonyl group.

Reduction: : Reductive de-sulfonation can be used to modify the sulfonamide group.

Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.

Common Reagents and Conditions:

Oxidizing agents like potassium permanganate or chromium trioxide.

Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution reactions might involve halogenating agents like bromine or chlorine and nucleophiles like amines or thiols.

Major Products:

Oxidative degradation products involve further functionalized sulfonamide derivatives.

Reductive products include desulfonated analogs.

Substitution products vary widely, introducing diverse functional groups onto the aromatic ring.

Applications De Recherche Scientifique

Chemistry:

Used as a precursor in the synthesis of more complex molecular entities and in exploring reaction mechanisms and pathways.

Biology:

Its interactions with biological macromolecules are studied to understand binding affinities and inhibition mechanisms.

Medicine:

Industry:

Utilized in the design of advanced materials and coatings, given its chemical stability and reactivity profile.

Mécanisme D'action

The compound exerts effects primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. Pathways involving sulfonamide derivatives typically include interference with enzyme-substrate complexes or receptor binding sites.

Comparaison Avec Des Composés Similaires

Compared to similar sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide stands out due to the combined presence of both ethylsulfonyl and isobutoxybenzene functionalities. This unique combination imparts distinct chemical and biological properties, differentiating it from other sulfonamides like:

Sulfamethoxazole: : Primarily used as an antibiotic.

Sulfadiazine: : Another antibiotic but structurally simpler.

Furosemide: : A sulfonamide-derived diuretic.

Celecoxib: : A sulfonamide-based COX-2 inhibitor with a completely different pharmacological application.

Each of these compounds shares the sulfonamide moiety but diverges significantly in terms of overall structure and function.

So, there you have it! The deep dive into this compound

Activité Biologique

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Molecular Structure

The compound features a tetrahydroquinoline core fused with an ethylsulfonyl group and a sulfonamide moiety linked to an isobutoxy-substituted benzene ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit specific enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and offering neuroprotective effects.

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.

1. Neuroprotective Effects

Research indicates that tetrahydroquinoline derivatives exhibit neuroprotective properties. This compound's structure suggests potential benefits in conditions such as neurodegenerative diseases by modulating neurotransmitter systems and protecting neuronal integrity.

2. Antibacterial Activity

The sulfonamide component is traditionally associated with antibacterial effects. Studies have shown that related compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

3. Anti-inflammatory Activity

In vivo studies using models like the carrageenan-induced paw edema test have demonstrated significant anti-inflammatory effects for compounds structurally similar to this compound. For instance:

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |

|---|---|---|---|

| Test Compound | 30 | 58.24 ± 0.28 | 70.98 ± 0.27 |

| Indomethacin | 40 | 66.44 ± 0.34 | - |

This table illustrates the efficacy of the compound in reducing inflammation compared to a standard anti-inflammatory drug.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Neuroprotective Studies : A study highlighted the protective effects against oxidative stress in neuronal cells, suggesting that derivatives of tetrahydroquinoline could mitigate neurodegeneration.

- Antimicrobial Testing : Another investigation assessed the antibacterial properties against various strains, revealing significant inhibition comparable to established antibiotics.

- Anti-inflammatory Research : In a comparative study involving multiple sulfonamide derivatives, the target compound exhibited superior anti-inflammatory activity, indicating its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S2/c1-4-29(24,25)23-13-5-6-17-7-8-18(14-21(17)23)22-30(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,22H,4-6,13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNTUUVMENFWAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.